Tutocaine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tutocaine is a local anesthetic that was synthesized in Germany by a team of Bayer AG scientists led by pharmacologist Werner Schulemann in 1924 . It was developed during a time when researchers were searching for a local anesthetic that could effectively block pain without imposing significant adverse effects. This compound is known for being up to eight times less toxic than cocaine, yet twice as powerful as procaine .

Vorbereitungsmethoden

Tutocaine was originally synthesized by dissolving the compound in a liquid and sterilizing the solution with heat . The specific synthetic routes and reaction conditions for this compound are not widely documented in the available literature. it is known that the compound was produced in the form of powder or tablets, which were then dissolved and sterilized before administration .

Analyse Chemischer Reaktionen

Tutocaine, like other local anesthetics, undergoes various chemical reactions. It primarily interacts with sodium ion channels on nerve membranes, affecting the membrane potential by reducing sodium passage through these channels . This action blocks the generation and conduction of nerve impulses, providing its anesthetic effect . The major products formed from these reactions are typically the result of the compound’s interaction with sodium ions, leading to a temporary blockage of nerve signal transmission .

Wissenschaftliche Forschungsanwendungen

Tutocaine has been used extensively in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary application is in the field of local anesthesia, where it is used to temporarily relieve pain during surgical procedures . Additionally, this compound has been studied for its potential use in other medical applications, such as anti-inflammatory and antimicrobial treatments . The compound’s ability to block nerve impulses makes it a valuable tool in various experimental settings, including studies on nerve function and pain management .

Wirkmechanismus

The mechanism of action of Tutocaine involves its interaction with sodium ion channels on nerve membranes . By binding to specific sites on these channels, this compound reduces the passage of sodium ions, thereby blocking the generation and conduction of nerve impulses . This action results in a temporary loss of sensation in the targeted area, providing its anesthetic effect . The molecular targets of this compound are the sodium ion channels, and the pathways involved include the inhibition of sodium ion passage and the subsequent blockage of nerve signal transmission .

Vergleich Mit ähnlichen Verbindungen

Tutocaine is often compared to other local anesthetics such as cocaine, eucaine, amylocaine, and procaine . While cocaine is known for its potent anesthetic effects, it is also highly toxic, making it less desirable for medical use . Eucaine and amylocaine are less toxic than cocaine but are not as effective as this compound . Procaine, another commonly used local anesthetic, is less powerful than this compound but also less toxic . This compound’s unique combination of high potency and low toxicity makes it a valuable alternative to these other compounds .

Eigenschaften

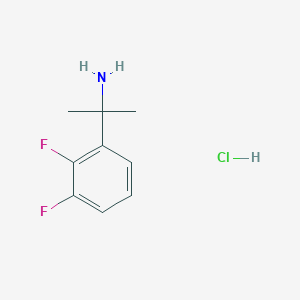

CAS-Nummer |

891-33-8 |

|---|---|

Molekularformel |

C14H22N2O2 |

Molekulargewicht |

250.34 g/mol |

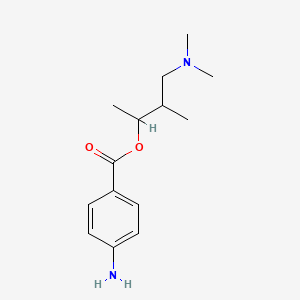

IUPAC-Name |

[4-(dimethylamino)-3-methylbutan-2-yl] 4-aminobenzoate |

InChI |

InChI=1S/C14H22N2O2/c1-10(9-16(3)4)11(2)18-14(17)12-5-7-13(15)8-6-12/h5-8,10-11H,9,15H2,1-4H3 |

InChI-Schlüssel |

MTNXJJYHFCSXCP-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CN(C)C)C(C)OC(=O)C1=CC=C(C=C1)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12299273.png)

![butanedioic acid;[1-[3-[2-chloro-4-[[[2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]methyl]-5-methoxyanilino]-3-oxopropyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate](/img/structure/B12299287.png)

![2-[2-[2-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]ethoxy]ethoxy]ethanol;chloride](/img/structure/B12299313.png)

![5,10-Bis(4-hydroxy-3-methoxyphenyl)-4b,5,9b,10-tetrahydroindeno[2,1-a]indene-1,3,6,8-tetrol](/img/structure/B12299315.png)

![4-(4-acetylpiperazin-1-yl)-N-[1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide](/img/structure/B12299322.png)

![[10,12,14,16,23-Pentahydroxy-6,10,19-trimethyl-13-(2-methylbutanoyloxy)-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 2,3-dihydroxy-2-methylbutanoate](/img/structure/B12299326.png)

![[2-[4-[4-[(5S)-5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluorophenyl]piperazin-1-yl]-2-oxoethyl] 2-(dimethylamino)acetate](/img/structure/B12299330.png)

![(3E)-3-(2-bicyclo[2.2.1]heptanylidene)-N,N-dimethyl-3-phenylpropan-1-amine](/img/structure/B12299337.png)

![(Z)-7-(2-(15N)azanyl-2-carboxy-1,1,2-trideuterioethyl)sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid](/img/structure/B12299346.png)

![[5-(Pyridine-3-carbonylamino)-3,4,6-tris(pyridine-3-carbonyloxy)oxan-2-yl]methyl pyridine-3-carboxylate](/img/structure/B12299360.png)